Scientific Field: Stem Cell Research.
Methods of Application: Human adipose-derived MSCs were cultured to passage 5.
Results: MSCs treated with AICAR, NAM, or both displayed an increase in proliferation and osteogenic differentiation.
Scientific Field: Diabetes Treatment.
Summary of the Application: AICAR has been shown as a potential treatment for diabetes by increasing the metabolic activity of tissues by changing the physical composition of muscle.
Scientific Field: AMPK Research.
Scientific Field: Biochemistry.
Summary of the Application: AICA ribonucleotides with different phosphorylation levels are the pharmaceutically active metabolites of AICA nucleoside-based drugs.
Methods of Application: Two enzymatic cascades were described to synthesize AICA derivatives with defined phosphorylation levels from the corresponding nucleobase and the co-substrate phosphoribosyl pyrophosphate.
Results: The diphosphorylated AICA ribonucleotide derivative ZDP, synthesized from the cascade EcAPT/AjPPK, was produced with a conversion up to 91%.
Scientific Field: AMPK-Independent Effects Research.
Summary of the Application: AICAr has been one of the most commonly used pharmacological modulators of AMPK activity.
Scientific Field: Sports Science.
Summary of the Application: AICAR has been suspected to be used as a performance-enhancing drug.
The compound [(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is a complex organic molecule that features a sugar-like backbone with multiple functional groups, including an amino group and a carbamoyl group. This structure indicates potential biological activity, particularly in the context of enzyme interactions and metabolic pathways. The presence of the phosphate group suggests that it may play a role in energy transfer or signaling within biological systems.
The chemical reactivity of this compound can be understood through its functional groups. Key types of reactions it may undergo include:
Enzymatic reactions mediated by specific enzymes can facilitate these transformations, highlighting the compound's relevance in metabolic pathways
The biological activity of [(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate is likely to be significant due to its structural features. Computational models predict that compounds with similar structures may exhibit various pharmacological effects, including:
Synthesis of this compound may involve several steps:
Each step requires careful control of reaction conditions to ensure stereochemical fidelity and yield .
This compound has potential applications in various fields:
Interaction studies are essential to understand how this compound interacts with biological macromolecules:
Several compounds share structural similarities with [(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate, including:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Adenosine Triphosphate | Nucleotide with three phosphate groups | Central role in energy metabolism |
Guanosine Triphosphate | Nucleotide similar to ATP | Involved in protein synthesis and signaling |
Cyclic Adenosine Monophosphate | Single phosphate group in a cyclic form | Key second messenger in cellular signaling |